Hydrofluoric acid (HF) is a highly corrosive, weak inorganic acid formed by dissolving hydrogen fluoride (HF) in water. It plays a significant role in various scientific research fields due to its unique properties. HF is a key component in numerous industrial processes, including petroleum refining, glass etching, and semiconductor manufacturing [].
Hydrofluoric acid is known for its ability to dissolve metal oxides, particularly silicon dioxide (SiO2), a major component of glass [, ]. This reactivity stems from the strong affinity of fluorine for silicon, forming silicon tetrafluoride (SiF4), a volatile gas, in the process. This reaction is central to its use in glass etching and semiconductor fabrication.
Hydrofluoric acid's mechanism of action primarily involves the interaction of fluoride ions with various materials. In glass etching, fluoride ions react with silicon dioxide, breaking down the glass structure. In semiconductor manufacturing, HF is used to remove native oxide layers from silicon wafers, allowing for precise control of surface properties [].
Hydrofluoric acid is a colorless, fuming liquid with a pungent odor. It has a boiling point of 19.5 °C, significantly lower than water, reflecting its strong hydrogen bonding. It is a weak acid with a pKa of 3.17, meaning it only partially dissociates in water. This partial dissociation, combined with the high electronegativity of fluorine, contributes to its ability to penetrate tissues deeply and cause severe burns [, ].
Hydrofluoric acid poses significant health hazards due to its corrosive nature and ability to penetrate tissues deeply. Contact with skin can cause severe burns that may not be immediately apparent []. Inhalation of HF vapors can lead to respiratory irritation and pulmonary edema. Due to its ability to bind calcium, systemic absorption of fluoride ions can cause hypocalcemia and cardiac arrhythmias [, , , ].
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